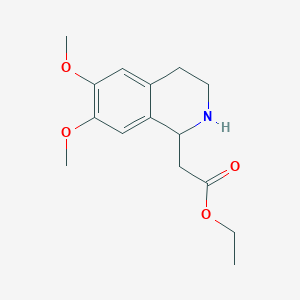

2-(6,7-Dimetoxi-1,2,3,4-tetrahidroisoquinolin-1-il)acetato de etilo

Descripción general

Descripción

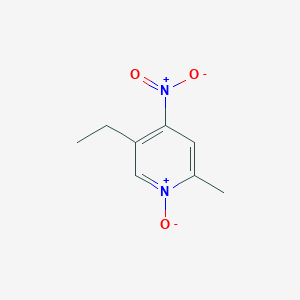

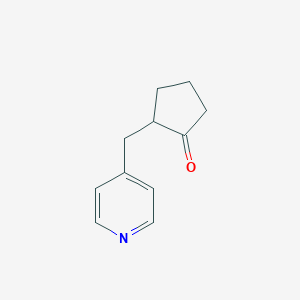

Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, also known as EDA, is an organic compound composed of a six-membered ring of atoms with an ethyl acetate group attached to the 1-position of the tetrahydroisoquinoline ring. It is an important intermediate in the synthesis of certain pharmaceuticals, including the anti-cancer drug paclitaxel. EDA has a variety of biochemical and physiological effects, and is used in a number of laboratory experiments.

Aplicaciones Científicas De Investigación

Síntesis de isoquinolinas y quinolizidinas complejas

Este compuesto se ha utilizado como material de partida para la síntesis de isoquinolinas y quinolizidinas más complejas . Las isoquinolinas y quinolizidinas son estructuras importantes en la química medicinal debido a su amplia gama de actividades biológicas.

Síntesis de 1-tetrahidroisoquinolinas sustituidas

Se ha utilizado en la síntesis de 1-tetrahidroisoquinolinas sustituidas mediante litiación y extinción electrofílica guiada por espectroscopia IR y RMN in situ . Este proceso se ha aplicado a la síntesis de salsolina, carnegine y laudanosina .

Síntesis de ácido (–)-6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-1-carboxílico

Se ha descrito una síntesis simple y conveniente de ácido (–)-6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-1-carboxílico, aplicando una combinación de dos métodos sintéticos: la reacción de Petasis y la ciclización de Pomeranz-Fritsch-Bobbitt .

Agentes de inversión para la resistencia a múltiples fármacos mediada por P-glucoproteína

Se ha identificado que las 6,7-dimetoxi-2-{2-[4-(1H-1,2,3-triazol-1-il)fenil]etil}-1,2,3,4-tetrahidroisoquinolinas, que pueden sintetizarse a partir de este compuesto, son agentes de inversión superiores para la resistencia a múltiples fármacos mediada por P-glucoproteína .

Síntesis de derivados biológicamente activos

Las 1,2,3,4-tetrahidroisoquinolinas (THIQ), que contienen moléculas naturales y sintéticas, se han calificado como ‘andamios privilegiados’ para identificar, diseñar y sintetizar nuevos derivados biológicamente activos de interés en el desarrollo de fármacos .

Síntesis de productos naturales y productos farmacéuticos sintéticos

Los ácidos 1,2,3,4-tetrahidroisoquinolina carboxílicos en su forma ópticamente pura son bloques de construcción importantes para la síntesis de productos naturales y productos farmacéuticos sintéticos .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

1. Target of Action: Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate primarily targets the central nervous system (CNS). It interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. These receptors play crucial roles in regulating mood, cognition, and motor functions .

2. Mode of Action: The compound binds to dopamine and serotonin receptors, modulating their activity. By acting as an agonist or antagonist, it can either stimulate or inhibit the receptor’s normal function. This interaction leads to changes in neurotransmitter release and reuptake, altering synaptic transmission and neuronal communication .

3. Biochemical Pathways: The compound affects several biochemical pathways, including:

- GABAergic Pathway: May indirectly affect GABAergic transmission, contributing to its overall CNS effects .

Pharmacokinetics:

5. Result of Action: At the molecular level, the compound’s action results in altered neurotransmitter levels, leading to changes in neuronal excitability and synaptic plasticity. At the cellular level, this can manifest as enhanced or suppressed neuronal firing, depending on the receptor subtype and pathway involved. Clinically, these effects translate to potential therapeutic benefits in conditions like depression, anxiety, and Parkinson’s disease .

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while high temperatures could degrade its structure. Additionally, interactions with other drugs or dietary components can affect its pharmacokinetics and pharmacodynamics.

: Source 1 : Source 2 : Source 3 : Source 4 : Source 5 : Source 6

Propiedades

IUPAC Name |

ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWHGCQILMZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456322 | |

| Record name | Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14028-68-3 | |

| Record name | Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)